molecular formula C20H21FN6O B4534317 N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide

N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide

Cat. No. B4534317
M. Wt: 380.4 g/mol
InChI Key: DDCFBYDZLULDFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the queried molecule involves complex chemical reactions, often including steps like electrophilic fluorination, palladium-catalyzed coupling, and nucleophilic substitution. For instance, a related compound, synthesized to target dopamine D4 receptors, involved electrophilic fluorination using a trimethylstannyl precursor (Eskola et al., 2002). The synthesis route highlights the importance of precision in introducing fluorine atoms and constructing the molecule's complex framework.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and computational modeling. For a similar compound, the structure was determined, revealing how the piperazine ring adopts a specific conformation and the significance of hydrogen bonding and π–π stacking interactions (Özbey et al., 1998). These structural insights are crucial for understanding the compound's chemical behavior and interaction potentials.

Chemical Reactions and Properties

Chemical properties, including reactivity with various reagents and participation in reactions like aminomethylation, are integral to understanding the compound's utility and function. For instance, compounds with similar structures have been synthesized through reactions involving primary amines and formaldehyde, yielding products with potential biological activity (Dotsenko et al., 2012). These reactions are pivotal for diversifying the compound's applications and enhancing its pharmacological relevance.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure and functional groups. While specific data on the queried compound might not be readily available, related research emphasizes the significance of substituents in modifying these properties to enhance pharmacokinetic profiles and reduce side effects (Nie et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for the compound's applications in chemical syntheses and potential therapeutic uses. For instance, the introduction of triazolyl and piperidine groups can significantly impact the compound's binding affinity and selectivity towards biological targets (Huang et al., 2010).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c21-16-4-6-17(7-5-16)23-20(28)26-11-8-15(9-12-26)13-27-14-19(24-25-27)18-3-1-2-10-22-18/h1-7,10,14-15H,8-9,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFBYDZLULDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide
Reactant of Route 3
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N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide
Reactant of Route 4
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Reactant of Route 4
N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide

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